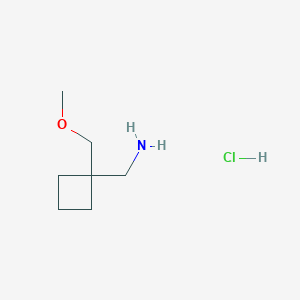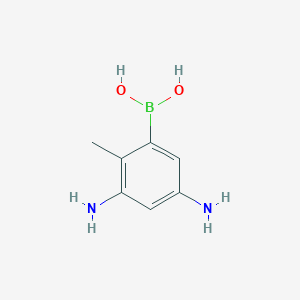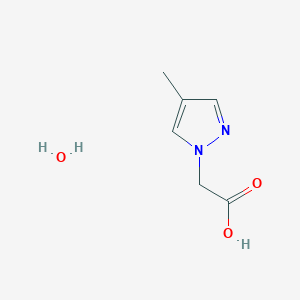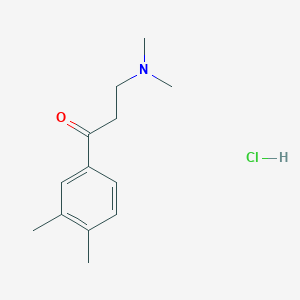
N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
描述
“N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the CAS Number: 2098048-53-2 . It has a molecular weight of 237.13 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrrolidine derivatives have been synthesized using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4.2ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;;/h1,3-4,7H,2,5-6,9H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .科学研究应用
Anti-Fibrosis Activity
N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride: has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, including this compound, have shown promise in inhibiting the proliferation of fibrotic tissue. This is particularly relevant in diseases such as liver fibrosis, where the excessive accumulation of extracellular matrix proteins leads to scarring and functional impairment .
Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit significant anticancer properties. The structure of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride suggests it may be effective against certain cancer cell lines, particularly due to its ability to interfere with cell signaling pathways critical for cancer cell growth and survival .
Antimicrobial and Antifungal Properties
The compound has been evaluated for its antimicrobial and antifungal properties. Its structural characteristics suggest that it could be effective against a range of bacterial and fungal species, making it a potential candidate for the development of new antimicrobial agents .
Pharmacokinetic Profiles
Understanding the pharmacokinetic profiles of new compounds is essential for drug developmentN-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has been subjected to studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential as a therapeutic agent .
Receptor Tyrosine Kinase Inhibition
This compound has been synthesized and tested as an inhibitor of receptor tyrosine kinases, which are enzymes that play a key role in the signaling pathways that regulate cell division and survival. Inhibiting these enzymes can be a strategy for treating cancers .
Antioxidant Activity
The antioxidant activity of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has been explored due to its potential to neutralize free radicals, which are implicated in various diseases and aging processes. The compound’s effectiveness as an antioxidant could make it a valuable addition to treatments aimed at reducing oxidative stress .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
The future directions for the research and development of “N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
作用机制
Target of Action
The primary targets of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various biological targets
Mode of Action
The exact mode of action of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride It is known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride Compounds with similar structures have been found to influence various biochemical pathways
Result of Action
The molecular and cellular effects of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride Compounds with similar structures have been found to exert various effects at the molecular and cellular levels
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride It is known that environmental factors can significantly influence the action of various compounds
属性
IUPAC Name |
N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLSFIBJSUBJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate](/img/structure/B1432146.png)



![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1432151.png)


![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)


![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)
![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)

